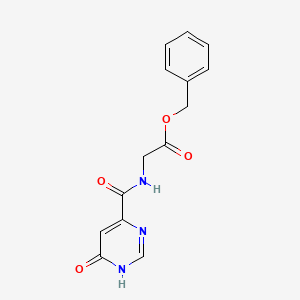

Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate

描述

属性

IUPAC Name |

benzyl 2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c18-12-6-11(16-9-17-12)14(20)15-7-13(19)21-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,15,20)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXSGMVXPGRUFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Amidation: The carboxyl group at the 4-position of the pyrimidine ring is converted to a carboxamide group through a reaction with an amine, such as ammonia or an amine derivative.

Esterification: The final step involves the esterification of the carboxamide group with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced at the carboxamide group to form amines or at the ester group to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Amines or alcohols.

Substitution Products: Various benzyl derivatives depending on the nucleophile used.

科学研究应用

Structure-Activity Relationships (SAR)

The SAR of benzyl derivatives indicates that the presence of a benzyl group at the C5 carboxamide position is critical for maintaining antiviral efficacy. Analogues with aliphatic amines at the C6 position have demonstrated superior activity compared to those with aromatic substitutions . Table 1 summarizes the IC50 values of various analogues, showcasing their potency against HIV.

| Compound | IC50 (nM) | Cytotoxicity (%) |

|---|---|---|

| Benzyl derivative A | 33 | 90 |

| Benzyl derivative B | 45 | 85 |

| Aliphatic analogue C | 21 | 95 |

In Vitro Studies

Recent studies have highlighted the anticancer potential of benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, a novel compound derived from this scaffold demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range .

Case Studies

A case study involving N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide revealed promising results as an anticancer agent. The compound was synthesized and evaluated for drug-likeness and ADMET properties, indicating favorable pharmacokinetic profiles .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The process includes:

- Benzylation : Initial benzylation of hydroxypyrimidine derivatives.

- Carboxamide Formation : Introduction of carboxamide groups via reaction with isocyanates.

- Final Purification : Utilizing techniques such as column chromatography to isolate pure compounds.

作用机制

The mechanism of action of Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Pathways Involved: It may modulate the expression of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines, thereby exerting its anti-inflammatory effects.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The target compound differs from simpler benzyl esters (e.g., benzyl phenyl acetate and benzyl acetate) due to its hydroxypyrimidine-carboxamido substituent. This modification introduces:

- Increased polarity (due to the pyrimidine ring and hydroxyl group).

- Potential pharmacological relevance (pyrimidines are common in nucleobases and drug scaffolds).

Key Comparative Data (Based on and )

Research Findings and Inferences

Physicochemical Properties: Benzyl phenyl acetate (C₁₅H₁₄O₂) has a higher molecular weight and boiling point (317–319°C) compared to benzyl acetate (C₉H₁₀O₂, flash point 95°C) . The target compound’s hydroxypyrimidine group likely increases its boiling point further due to intermolecular hydrogen bonding. Solubility in polar solvents (e.g., ethanol) may exceed that of benzyl phenyl acetate (33% in 90% ethanol) , but this requires experimental validation.

Toxicity and Environmental Impact: Both benzyl phenyl acetate and benzyl acetate exhibit chronic aquatic toxicity (H412) .

Stability and Reactivity :

- Benzyl acetate is stable under recommended storage conditions but incompatible with strong oxidizers . The hydroxypyrimidine group in the target compound may introduce sensitivity to acidic or basic conditions, altering degradation pathways.

Applications: Benzyl acetate is widely used in fragrances and flavorings , while benzyl phenyl acetate serves as a synthetic intermediate.

Limitations of Available Evidence

The provided evidence lacks explicit data on this compound. Key gaps include:

- Synthetic routes and yield data.

- Experimental physicochemical properties (e.g., melting point, solubility).

- Biological activity or toxicity profiles .

生物活性

Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes findings from various studies, presenting data on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a hydroxyl group and a carboxamide moiety. The benzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound, particularly against HIV. For instance, compounds with similar structures have demonstrated low nanomolar inhibitory activity against HIV-1, showing promise as dual inhibitors targeting both reverse transcriptase (RT) and integrase (INST) enzymes:

- Inhibition Mechanism : The mechanism of action involves the inhibition of INST and RT associated RNase H activity, which is crucial for viral replication. Compounds exhibiting these properties were found to have IC50 values ranging from 21 to 230 nM, indicating significant potency .

Table 1: Antiviral Activity of Related Compounds

| Compound ID | Target | IC50 (nM) | EC50 (µM) | Cytotoxicity (%) |

|---|---|---|---|---|

| Compound 30 | HIV-1 INST | 21 | 0.3 | 92 |

| Compound 37 | HIV-1 RT | 150 | 1.0 | 100 |

| Compound 43 | HIV-1 INST | 230 | 3.0 | 62 |

Anticancer Activity

In addition to antiviral properties, benzyl derivatives have shown promising anticancer activity. Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : Compounds were tested on human leukemia cell lines (K562 and CEM), with several derivatives exhibiting IC50 values as low as 14 µM, indicating potent antitumor activity. The structure-activity relationship indicated that electron-withdrawing groups on the phenyl ring enhanced cytotoxicity .

Table 2: Cytotoxicity of Pyrimidine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 14 | Induces apoptosis |

| Compound B | CEM | 15 | Cell cycle arrest |

| Compound C | K562 | >50 | Non-cytotoxic |

Case Studies

- Antiviral Efficacy : In vitro studies demonstrated that benzyl derivatives could effectively inhibit HIV replication in cell cultures. The most potent compounds showed an EC50 value of approximately 3 µM against wild-type strains, with similar efficacy against resistant variants .

- Cytotoxic Mechanism : Flow cytometry analysis revealed that certain benzyl pyrimidines induced apoptosis in cancer cells at concentrations around 50 µM, leading to increased subG1 phase cell populations indicative of cell death .

常见问题

Q. What are the recommended synthetic pathways for Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of benzyl-protected carboxamido esters typically involves coupling reactions between activated carboxylic acids (e.g., 6-hydroxypyrimidine-4-carboxylic acid) and amino esters. A common approach is to use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen. For example, catalytic methods employing solid acid catalysts (e.g., ammonium cerium phosphate) have shown improved yields (up to 85%) in analogous benzyl acetate syntheses by optimizing molar ratios (acid:alcohol = 1:1.5) and catalyst loading (5–7 wt%) . Key variables affecting yield include:

- Reaction time: 4–6 hours at 80–100°C.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water (70:30) mobile phase.

- Spectroscopy:

- 1H/13C NMR (DMSO-d6): Confirm the presence of the benzyl group (δ 7.3–7.5 ppm, aromatic protons) and hydroxypyrimidine moiety (δ 8.2–8.5 ppm).

- FT-IR: Look for amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and ester C=O stretch (~1740 cm⁻¹).

- Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values.

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers and strong acids/bases. Monitor for moisture to prevent hydrolysis .

- Spill Management: Absorb with inert material (e.g., sand), collect in sealed containers, and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How does the hydroxypyrimidine moiety influence the compound’s stability under varying pH conditions?

Methodological Answer: The 6-hydroxypyrimidine group introduces pH-dependent tautomerism and susceptibility to hydrolysis. Stability studies (pH 1–12, 25°C) for analogous compounds show:

- Acidic conditions (pH < 3): Rapid ester hydrolysis (t₁/₂ = 2 hours).

- Neutral/basic conditions (pH 7–10): Pyrimidine ring remains intact, but ester cleavage occurs slowly (t₁/₂ = 48 hours).

Mitigation: Use buffered solutions (pH 5–6) for biological assays and lyophilize samples for long-term storage .

Q. What computational methods are effective in predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., carbonyl carbons).

- Molecular Dynamics (MD): Simulate solvation effects in DMSO or water to predict reaction pathways.

- Docking Studies: Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the hydroxypyrimidine group .

Q. How can contradictory data in catalytic efficiency studies be resolved?

Methodological Answer: Discrepancies in catalytic yields (e.g., 70% vs. 85%) may arise from:

- Impurity profiles: Use HPLC-MS to detect trace byproducts (e.g., de-esterified derivatives).

- Kinetic analysis: Perform time-course studies to identify rate-limiting steps (e.g., catalyst activation).

- Statistical validation: Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature vs. catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。